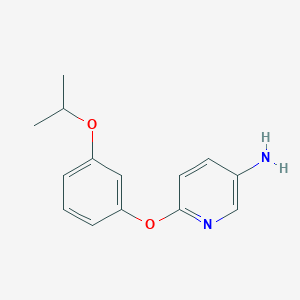

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Description

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine (CAS: 1311137-94-6) is a pyridine derivative characterized by a pyridin-3-ylamine core substituted with a 3-isopropoxyphenoxy group. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.30 g/mol . The compound is primarily used in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

6-(3-propan-2-yloxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIUHIGAMWLFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution in Dry Conditions (Method B)

Reaction Scheme: The synthesis typically starts with the preparation of a dry pyridine solution containing the aminopyridine precursor. Anhydrous sodium carbonate is added under an inert nitrogen atmosphere to prevent oxidation of the amine group.

-

- Preparation of a dry solution of the aminopyridine in pyridine.

- Addition of anhydrous sodium carbonate under nitrogen.

- Preparation of the 3-isopropoxyphenoxy derivative (or its activated precursor) in dry dichloromethane under nitrogen.

- Slow addition of the dichloromethane solution to the cold (0–5°C) pyridine suspension.

- Reaction proceeds initially at 0–5°C for 3 hours, then at room temperature overnight, and finally heated to 60°C for 3 hours.

Outcome: This method yields the target compound in high yield (>95%) and purity (>97%) without requiring chromatographic purification. The product is isolated by solvent evaporation, water addition, filtration, and washing.

Advantages: The dry and inert conditions prevent amine oxidation and ensure high nucleophilicity of the aminopyridine, which is crucial because water can outcompete the amine as a nucleophile in aqueous conditions.

Scale: Suitable for both milligram and multigram scale synthesis.

Data Table Summarizing Preparation Conditions and Outcomes

| Method | Reaction Medium | Temperature Profile | Atmosphere | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|

| Method B (Dry Nucleophilic Substitution) | Pyridine + dry DCM | 0–5°C (3 h), RT overnight, 60°C (3 h) | Nitrogen (inert) | >95 | >97 | mg to multigram | Prevents amine oxidation, high nucleophilicity |

| Method A (Aqueous Base Coupling) | Water + sodium carbonate | Room temperature (minutes) | Ambient | ~Quantitative | High | mg to 100s g | Environmentally friendly, simple procedure |

| Alternative Routes | Various (e.g., amidination) | Variable | Variable | Moderate | Variable | Small scale | Requires additional steps, less direct |

Research Findings and Practical Considerations

The dry condition method (Method B) is preferred for 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine due to the sensitivity of the pyridinyl amine to oxidation and the need to maintain nucleophilicity in the coupling step.

The aqueous base method (Method A) is efficient for more reactive amines but less suitable here because water competes as a nucleophile and can lead to lower yields or side reactions.

The use of anhydrous sodium carbonate as a base is advantageous as it is mild, inexpensive, and compatible with the sensitive functional groups.

The stepwise temperature control (cold, room temperature, then heating) optimizes reaction kinetics and product purity.

The product isolation by filtration and washing avoids chromatographic purification, facilitating scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .

Scientific Research Applications

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine has been studied for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment.

Metabolic Disorders

Research indicates that this compound may play a role in treating metabolic syndrome, insulin resistance, obesity, and diabetes. Its mechanism involves the inhibition of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis. By inhibiting this enzyme, the compound can potentially reduce lipid accumulation and improve metabolic profiles.

Cancer Research

The compound has shown promise in oncology, particularly in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| HepG2 | 0.71 | Inhibition of VEGF-induced proliferation |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that this compound can effectively inhibit tumor growth and induce cell death through various mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- MCF7 Breast Cancer Study : A study evaluated the effects of this compound on MCF7 cells, revealing significant cytotoxicity with an IC50 value of 3.79 µM, indicating its potential as an anticancer agent.

- HepG2 Liver Cancer Study : Another study reported that this compound inhibited HepG2 cell proliferation with an IC50 value of 0.71 µM, demonstrating its efficacy against liver cancer.

Recent Advances

Recent advancements in drug design have focused on optimizing derivatives of pyridine compounds to enhance their efficacy and selectivity against various targets. Ongoing research aims to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Mechanism of Action

The mechanism of action of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

Biological Activity

Overview

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is a heterocyclic organic compound characterized by a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position, which is further substituted with an isopropoxy group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent biochemical reactions.

- Receptor Modulation : The compound may bind to receptors involved in various signaling pathways, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by interfering with key signaling pathways, such as the Ras/Erk and PI3K/Akt pathways. This inhibition leads to reduced cell growth and increased apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.

- Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Objective | Findings | Reference |

|---|---|---|---|

| Study 1 | Anticancer activity | Inhibits MCF-7 breast cancer cell proliferation | |

| Study 2 | Anti-inflammatory effects | Reduces cytokine production in macrophages | |

| Study 3 | Neuroprotection | Protects against oxidative stress-induced apoptosis in neuronal cells |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed alterations in cell cycle progression and induction of apoptosis.

- Case Study on Inflammation : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Exhibited therapeutic effects such as enhanced cell survival and reduced inflammation.

- High Doses : Induced cytotoxicity in cancer cells, leading to significant apoptosis.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may also possess biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, pyridine derivatives with amine groups are synthesized via palladium-catalyzed cross-coupling between halogenated pyridines and phenoxy precursors. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically affect yield. For instance, using DMF as a solvent at 80–100°C with Pd(PPh₃)₄ as a catalyst may optimize coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield discrepancies often arise from incomplete deprotection of amine groups or side reactions with isopropoxy substituents.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of aromatic protons (pyridine ring: δ 7.5–8.5 ppm; phenoxy group: δ 6.5–7.2 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm) with reference spectra .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~301) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Stability tests show <5% degradation over six months under these conditions. Avoid aqueous buffers unless freshly prepared due to hydrolysis of the isopropoxy group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibition potential of this compound?

- Methodological Answer :

- Kinase Assay Protocol : Use recombinant kinases (e.g., p38 MAPK or EGFR) in a radiometric or fluorescence-based assay. Pre-incubate the compound (1–100 µM) with kinase and ATP, then measure residual activity using a substrate like myelin basic protein .

- Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., SB-202190 for p38 MAPK). Contradictory results may arise from off-target effects; validate via Western blotting for downstream phosphorylation targets .

Q. What strategies resolve contradictions in reported biological activity data for pyridin-3-ylamine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent cell-based vs. biochemical assay results .

- Structural Analog Comparison : Compare activity with analogs (e.g., 6-methoxy variants) to isolate the role of the isopropoxy group .

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the pyridin-3-ylamine group and conserved residues (e.g., Lys53 in p38 MAPK) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing isopropoxy with cyclopropoxy) .

Data Contradiction Analysis

Q. Why might enzymatic assay results for this compound conflict with cellular activity data?

- Methodological Answer : Discrepancies often stem from:

- Cell Permeability : Use logP calculations (e.g., >3 indicates good membrane penetration) or Caco-2 assays to assess cellular uptake .

- Efflux Pumps : Test inhibition in the presence of P-gp inhibitors like verapamil .

- Prodrug Activation : Check if metabolic enzymes (e.g., CYP450) are required for activity .

Experimental Design Tables

| Parameter | Recommended Conditions | Evidence Source |

|---|---|---|

| Synthesis Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| HPLC Column | C18, 5 µm, 250 × 4.6 mm | |

| Kinase Assay Buffer | Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT |

Key Considerations

- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address mechanistic and optimization challenges.

- Contradiction Resolution : Emphasize iterative testing (e.g., dose-response, structural analogs) to reconcile conflicting data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.